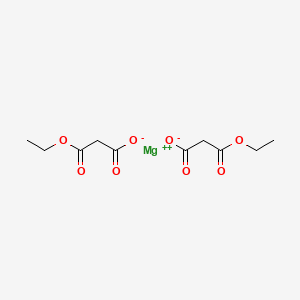

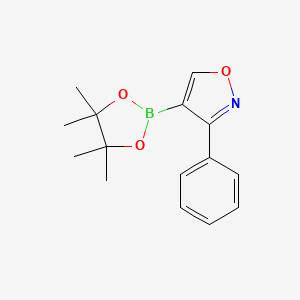

![molecular formula C6H5N3O B3132680 Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 37526-43-5](/img/structure/B3132680.png)

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Übersicht

Beschreibung

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle . These compounds have been considered to be biologically active and have shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

Synthesis Analysis

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones have been easily prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .Physical And Chemical Properties Analysis

Upon examination of the 1H NMR spectra of oxadiazines and triazinones, different peak patterns of the NH protons were observed .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones have been synthesized via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .

Use in Drug Discovery

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones have been identified as an underexplored scaffold in drug discovery . They have shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists .

Role in Antiviral Drugs

The nucleobase unit of the antiviral drug remdesivir, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, was synthesized through a five-step continuous flow from the widely available and similar compound . This highlights the potential of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones in the development of antiviral drugs.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention.

Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazine

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones are key intermediates for the synthesis of pyrrolo[2,1-f][1,2,4]triazines, which have shown outstanding biological activities . Therefore, the development of synthetic strategies for these compounds is of significant interest.

Potential Applications in Future Research

Given their biological activity and the ease of their synthesis, Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-ones are likely to be the subject of future research in medicinal chemistry and drug discovery. Their potential applications could extend to other areas of research as well, given their unique chemical structure and properties .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has shown intriguing activities as a tankyrase inhibitor , stearoyl CoA desaturase inhibitor , Eg5 inhibitor , melanin-concentrating hormone receptor (MCH)-R1 antagonist , and CRF1 receptor antagonist . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

Mode of Action

For example, as a PI3K inhibitor, it likely prevents the action of PI3K, a key enzyme involved in cell growth and survival .

Biochemical Pathways

The compound affects various biochemical pathways due to its multiple targets. For instance, by inhibiting PI3K, it can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Result of Action

The molecular and cellular effects of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one’s action depend on the specific target. For example, as a PI3K inhibitor, it could lead to decreased cell growth and proliferation .

Eigenschaften

IUPAC Name |

3H-pyrrolo[1,2-d][1,2,4]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRPWJFDQXSBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346119 | |

| Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |

CAS RN |

37526-43-5 | |

| Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

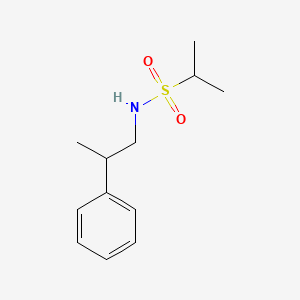

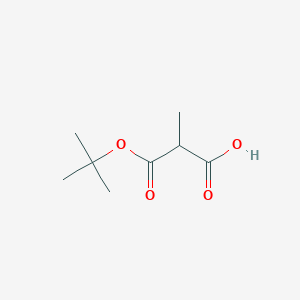

![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

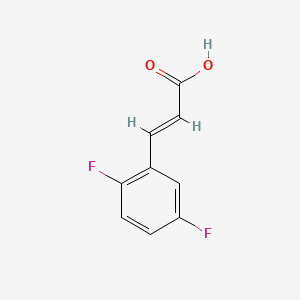

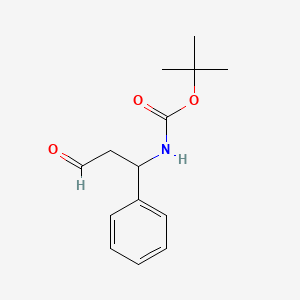

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

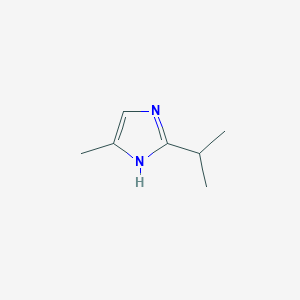

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

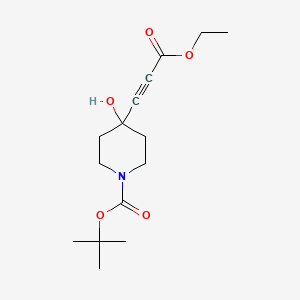

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)